molecular formula C9H14 B13788240 2,6-Dimethyl-1,3,6-heptatriene CAS No. 928-67-6

2,6-Dimethyl-1,3,6-heptatriene

Cat. No.: B13788240
CAS No.: 928-67-6
M. Wt: 122.21 g/mol
InChI Key: BEVRACFYDJMTEY-AATRIKPKSA-N
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Description

2,6-Dimethyl-1,3,6-heptatriene is an organic compound with the molecular formula C9H14 and a molecular weight of 122.21 g/mol It is a hydrocarbon with a structure characterized by three conjugated double bonds and two methyl groups attached to the heptatriene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1,3,6-heptatriene typically involves the use of starting materials such as isoprene and acetone. One common method involves the aldol condensation of acetone with isoprene, followed by dehydration to form the desired heptatriene structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-1,3,6-heptatriene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

2,6-Dimethyl-1,3,6-heptatriene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1,3,6-heptatriene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, such as addition or substitution reactions. The pathways involved depend on the specific reaction conditions and the presence of catalysts or other reagents .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for studying conjugated systems and for various applications in research and industry .

Properties

CAS No.

928-67-6

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

(3E)-2,6-dimethylhepta-1,3,6-triene

InChI

InChI=1S/C9H14/c1-8(2)6-5-7-9(3)4/h5-6H,1,3,7H2,2,4H3/b6-5+

InChI Key

BEVRACFYDJMTEY-AATRIKPKSA-N

Isomeric SMILES

CC(=C)C/C=C/C(=C)C

Canonical SMILES

CC(=C)CC=CC(=C)C

Origin of Product

United States

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